molecular formula C7H13Cl2N3 B2701580 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride CAS No. 2287270-86-2

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Cat. No. B2701580
CAS RN: 2287270-86-2
M. Wt: 210.1
InChI Key: YGLANYXJBGIPMS-UHFFFAOYSA-N
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Description

“3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” is a compound with the CAS Number: 2287270-86-2 . It has a molecular weight of 210.11 and is a powder in its physical form . The compound belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H . This indicates the presence of a cyclobutan-1-amine group attached to an imidazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” were not found in the retrieved papers, imidazoles in general are known to be involved in a diverse range of applications . This includes traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications .


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 210.11 . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, including compounds structurally similar to 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, are widely recognized for their corrosion inhibition properties. These compounds effectively prevent corrosion on metal surfaces, primarily in the petroleum industry, due to their unique molecular structure. The presence of a heterocyclic ring and a long hydrocarbon chain allows these molecules to form a protective hydrophobic film on metal surfaces. This characteristic makes them an attractive choice for enhancing corrosion resistance in various industrial applications (Sriplai & Sombatmankhong, 2023).

Immune Response Modification

Compounds related to 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, such as imiquimod and its analogues, demonstrate significant immune response modification abilities. These compounds activate the immune system by inducing cytokine production, leading to antiviral, antiproliferative, and antitumor activities. This mechanism underlies their application in treating various skin disorders and neoplasms, marking them as potent agents for topical treatments (Syed, 2001).

Catalysis in Organic Synthesis

The application of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride-related compounds extends to catalysis in organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are crucial for creating complex organic molecules, pharmaceuticals, and agrochemicals. The versatility and effectiveness of these compounds in catalysis highlight their importance in advancing synthetic chemistry and developing new materials (Kantam et al., 2013).

Antimicrobial Activities

Imidazole, the core structure in 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, exhibits significant antimicrobial properties. It serves as a raw material in manufacturing antifungal and bactericidal drugs, showcasing its effectiveness against a variety of microbial organisms. The potential of imidazole derivatives in combating microbial resistance underlines their importance in pharmaceutical applications and the need for developing new derivatives to address emerging microbial strains (American Journal of IT and Applied Sciences Research, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods for imidazoles, including “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride”.

properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLANYXJBGIPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

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